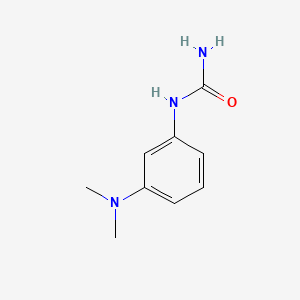

M-Dimethylaminophenyl urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

M-dimethylaminophenyl urea is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Hair Dyeing Agent

M-Dimethylaminophenyl urea is predominantly used in hair dye formulations due to its ability to penetrate hair fibers and impart vibrant, long-lasting colors. Its effectiveness is attributed to its chemical structure, which allows it to interact with the keratin in hair, facilitating the dyeing process.

- Benefits :

- Produces stable and vibrant colors.

- Suitable for both permanent and semi-permanent hair dyes.

- Potential Side Effects :

- Skin irritation

- Allergic reactions

- Contact dermatitis

Pharmaceutical Applications

Therapeutic Potential

Research indicates that this compound and its derivatives exhibit significant biological activities, making them potential candidates for pharmaceutical applications.

Anticancer Activity

Studies have shown that compounds with urea motifs can induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been tested for their efficacy against melanoma cells.

- Case Study : A study demonstrated that certain urea derivatives reduced cell viability in melanoma cell lines (B16-F10) significantly, with IC50 values ranging from 0.76 μM to 1.76 μM .

Antibacterial Properties

Urea derivatives have also been evaluated for their antibacterial activity against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

- Table 1: Antibacterial Efficacy of Urea Derivatives

| Compound | Target Strain | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 32 |

| Other Urea Derivative | S. aureus | 64 |

This data suggests that this compound possesses considerable antibacterial properties, warranting further investigation for antibiotic development.

Industrial Applications

Textile Industry

This compound is utilized as an intermediate in the production of formaldehyde-free finishing agents for textiles. This application is crucial in developing environmentally friendly textile treatments.

- Usage :

- Acts as a catalyst in textile processing.

- Enhances the durability and appearance of textile products.

Mechanistic Insights

The mechanism of action of this compound involves forming stable amide bonds through interactions with biological molecules, facilitating various biochemical pathways. This property underpins its therapeutic potential in drug development.

Analyse Chemischer Reaktionen

Hydrolysis and Decomposition

M-Dimethylaminophenyl urea can undergo hydrolysis in aqueous environments, leading to the formation of ammonia and carbon dioxide. The reaction can be represented as follows:

M Dimethylaminophenyl urea+H2O→Ammonia+Carbon Dioxide

Transamidation Reactions

Transamidation is another significant reaction involving this compound, where it can react with various amines to form new urea derivatives. This reaction typically proceeds through the formation of an intermediate isocyanate:

M Dimethylaminophenyl urea+Amine→New Urea Derivative

Reaction with Isocyanates

In the presence of additional isocyanates, this compound can participate in further reactions to yield more complex structures:

M Dimethylaminophenyl urea+Isocyanate→Substituted Ureas

Kinetics and Mechanisms

The kinetics of these reactions often depend on factors such as temperature, pH, and concentration of reactants. For instance, studies have shown that transamidation reactions involving this compound follow a second-order kinetics model, where the rate-determining step involves nucleophilic attack on the carbonyl carbon.

Mechanistic Pathways

The mechanistic pathways for these reactions often involve:

-

Formation of Tetrahedral Intermediates: During nucleophilic attacks, tetrahedral intermediates are formed before reverting back to either products or decomposing.

-

Isocyanic Acid Formation: In some cases, hydrolysis leads to the formation of isocyanic acid, which then reacts with amines to form new ureido compounds.

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous solution | Varies | |

| Transamidation | Various amines | Up to 95% | |

| Reaction with Isocyanates | Controlled temperature | High |

Kinetic Parameters

| Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Transamidation | 0.05 | 75 | 4 |

| Hydrolysis | 0.02 | 65 |

Eigenschaften

CAS-Nummer |

26455-21-0 |

|---|---|

Molekularformel |

C9H13N3O |

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

[3-(dimethylamino)phenyl]urea |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-4-7(6-8)11-9(10)13/h3-6H,1-2H3,(H3,10,11,13) |

InChI-Schlüssel |

OYDQPYUVQAHEJH-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)N |

Kanonische SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

M-dimethylaminophenyl urea |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.